molecular formula C20H22N6O B5494471 7-[2-(1H-imidazol-2-yl)benzoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

7-[2-(1H-imidazol-2-yl)benzoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

Cat. No. B5494471
M. Wt: 362.4 g/mol
InChI Key: JQFCUKYZOCOANR-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives can be synthesized through various routes . For instance, Yadav et al. synthesized a compound with a similar structure and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

The compound contains an imidazole ring, which is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of –C=N– (3 o amine) and –C-NH– (2 o amine) groups is suggested by the appearance of IR stretching 1372–1321 cm −1 and 1338–1302 cm −1 of synthesized compound’s spectral data respectively .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole derivatives, due to their broad range of chemical and biological properties, could be potential candidates for the development of novel drugs .

properties

IUPAC Name

[4-(dimethylamino)-2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-13-23-17-12-26(11-8-16(17)19(24-13)25(2)3)20(27)15-7-5-4-6-14(15)18-21-9-10-22-18/h4-7,9-10H,8,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFCUKYZOCOANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4)C(=N1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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